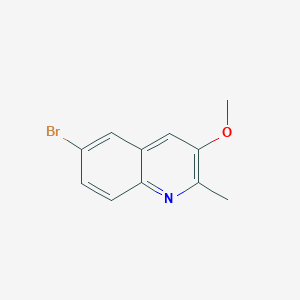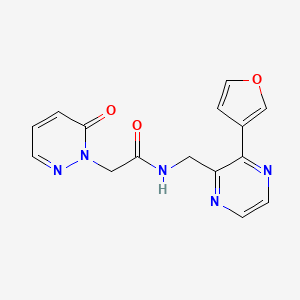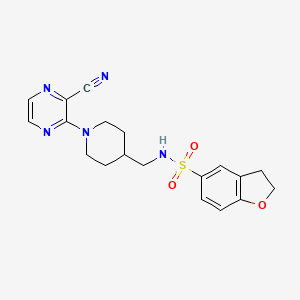
6-Bromo-3-methoxy-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-methoxy-2-methylquinoline is a unique chemical compound with the empirical formula C10H8BrN . It is a solid substance and is used as a reagent for preparing diarylquinoline derivatives .
Synthesis Analysis
The synthesis of 3-benzyl-6-bromo-2-methoxyquinoline involves several steps . The process begins with p-bromoaniline reacting with phosphorus oxychloride and N, N-dimethylformamide to generate a compound. This compound then reacts with phenylpropionyl chloride to generate N-(4-bromo-2-formylphenyl)-3-phenylacrylamide. The compound then reacts with phosphorus oxychloride to generate another compound, which finally reacts with sodium methoxide to generate the final product .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The molecular weight is 222.08 Da .Chemical Reactions Analysis
6-Bromo-2-methoxyquinoline is used as a reagent in the preparation of diarylquinoline derivatives . The compound is also an important intermediate for synthesizing bedaquiline .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 222.08 Da and an empirical formula of C10H8BrN .Scientific Research Applications
Synthesis and Drug Discovery
6-Bromo-3-methoxy-2-methylquinoline serves as a key intermediate or starting material in the synthesis of various compounds with potential pharmacological activities. For instance, Nishimura and Saitoh (2016) demonstrated its utility in improving the synthesis process of a drug discovery intermediate, contributing to the quick supply of medicinal compounds to laboratories (Nishimura & Saitoh, 2016). Furthermore, studies by Bai et al. (2011) and Upadhayaya et al. (2009) showcased its role in synthesizing new compounds with in vitro anti-tuberculosis activity, highlighting its importance in developing novel antimicrobial agents (Bai et al., 2011); (Upadhayaya et al., 2009).
Material Science and Analytical Applications
In material science, this compound has been utilized in the development of fluorescent quinolinium dyes for applications in particle sizing, demonstrating its versatility beyond pharmaceuticals. Geddes et al. (2000) developed highly fluorescent dyes based on the quinoline structure for determining the size of nanometre particles, highlighting its utility in nanotechnology and materials science (Geddes et al., 2000).
Biological Activity and Mechanistic Studies
The compound also features in studies investigating biological mechanisms, such as the inhibition of tubulin polymerization, a crucial process in cancer cell division. Research by Gastpar et al. (1998) on methoxy-substituted quinolines, including derivatives similar in structure to this compound, indicated potential cytostatic activity by disrupting microtubule assembly, similar to the action of colchicine (Gastpar et al., 1998).
Anticancer Research
In anticancer research, derivatives related to this compound have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Delgado et al. (2012) reported that compounds such as 7-Amino-6-bromoisoquinoline-5,8-quinone exhibited significant antitumor activity, underscoring the potential of this compound derivatives in cancer therapy (Delgado et al., 2012).
Mechanism of Action
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and removing the victim to fresh air if inhaled .
Future Directions
Quinoline and its derivatives have been of interest to scientists due to their fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative . Therefore, future research could focus on synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .
properties
IUPAC Name |
6-bromo-3-methoxy-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-11(14-2)6-8-5-9(12)3-4-10(8)13-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNOPBXRIMXPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2138139-10-1 |
Source


|
| Record name | 6-bromo-3-methoxy-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2950309.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2950310.png)



![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2950315.png)

![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![4-(thiophen-2-ylmethyl)-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2950320.png)

![2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol](/img/structure/B2950323.png)
![2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester](/img/structure/B2950324.png)